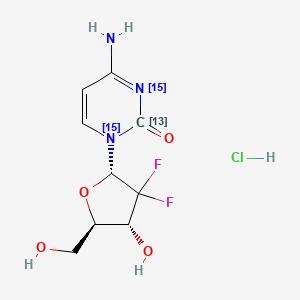
1'-Epi Gemcitabine-13C,15N2 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Epi Gemcitabine-13C,15N2 Hydrochloride is a labeled analogue of 1’-Epi Gemcitabine Hydrochloride, which is an α-Anomer of Gemcitabine. This compound is primarily used in scientific research for its unique properties and applications. It is a stable isotope-labeled compound, which makes it valuable for various analytical and research purposes .
Méthodes De Préparation
The synthesis of 1’-Epi Gemcitabine-13C,15N2 Hydrochloride involves several steps, including the incorporation of carbon-13 and nitrogen-15 isotopes. The synthetic route typically starts with the preparation of the labeled nucleoside, followed by its conversion to the hydrochloride salt. The reaction conditions often involve the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
1’-Epi Gemcitabine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
1’-Epi Gemcitabine-13C,15N2 Hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1’-Epi Gemcitabine-13C,15N2 Hydrochloride involves its incorporation into DNA, where it inhibits DNA synthesis and repair. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound targets specific molecular pathways, including the inhibition of ribonucleotide reductase and DNA polymerase .
Comparaison Avec Des Composés Similaires
1’-Epi Gemcitabine-13C,15N2 Hydrochloride is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. Similar compounds include:
Gemcitabine Hydrochloride: The unlabeled version of the compound, used widely in cancer treatment.
Gemcitabine-13C,15N2 Hydrochloride: Another labeled version, but not the α-Anomer.
These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provides unique advantages in research settings .
Propriétés
IUPAC Name |
4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1/i8+1,13+1,14+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-YUECSCTESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15N]([13C](=O)[15N]=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)
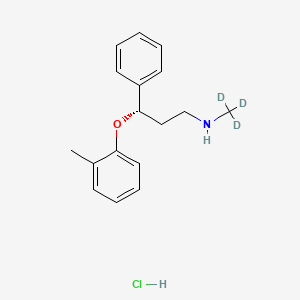

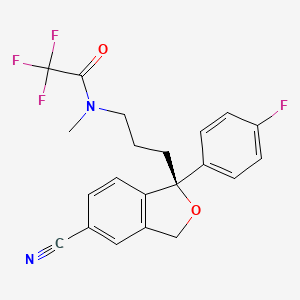

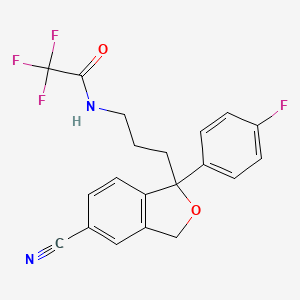

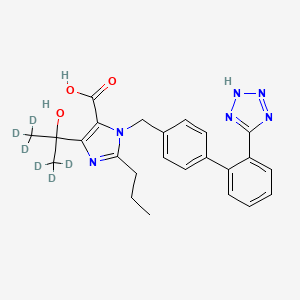
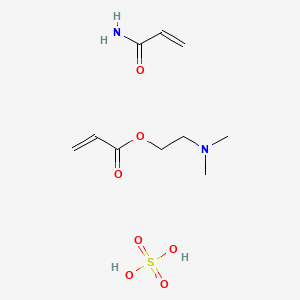
![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)
